molecular formula C15H23NO2 B1662852 Alprenolol CAS No. 13655-52-2

Alprenolol

Cat. No.: B1662852
CAS No.: 13655-52-2
M. Wt: 249.35 g/mol
InChI Key: PAZJSJFMUHDSTF-UHFFFAOYSA-N
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Description

Alprenolol is a non-selective β-adrenergic receptor antagonist with partial agonist activity (intrinsic sympathomimetic activity, ISA). It competitively inhibits catecholamine binding to β1- and β2-adrenoceptors, reducing heart rate and blood pressure. Key applications include hypertension, arrhythmias, and angina . Its pharmacological profile is characterized by:

  • Chiral specificity: The (-)-enantiomer exhibits 262-fold greater potency than the (+)-enantiomer in β-receptor binding .

Preparation Methods

Alprenolol can be synthesized through various methods, including chemoenzymatic routes and chiral separation techniques. One efficient chemoenzymatic route involves the use of lipase-catalyzed kinetic resolution to prepare enantiomerically enriched beta-blockers . Another method involves the separation of enantiomers using high-performance liquid chromatography (HPLC) with a chiral column . Industrial production methods often rely on these techniques to ensure high optical purity and yield.

Chemical Reactions Analysis

Metabolic Pathways

Alprenolol undergoes hepatic metabolism, producing active metabolites:

  • 4-Hydroxythis compound : A major metabolite with β-blocking activity, formed via cytochrome P450-mediated oxidation .

  • Other metabolites : Minor pathways include glucuronidation and conjugation, though specific enzymes are not detailed in the literature .

Quantum Chemical Reactivity

Theoretical studies using AM1, PM3, and MNDO methods reveal:

  • HOMO-LUMO gap : this compound has a high HOMO-LUMO gap (9.02–9.40 eV), indicating chemical stability .

  • Electrophilicity : Moderate electrophilicity (0.111–0.115 eV), suggesting reactivity toward nucleophilic substrates .

  • Electronegativity : Lower than atenolol and sotalol (4.29–4.43 eV), correlating with reduced electron-withdrawing effects .

Quantum chemical parameters are compared in Table 2:

ParameterAM1PM3MNDO
HOMO-LUMO Gap9.3709.4059.023
Electrophilicity0.1110.1120.115
Electronegativity4.2924.3134.433

Stability and Reactivity

  • Thermal stability : Stable at 2–8°C storage conditions .

  • Chemical hardness : High HOMO-LUMO gap implies resistance to electron cloud deformation .

  • Solubility : Miscible in water and alcohol, with a logP of ~3.7, indicating moderate lipid solubility .

Scientific Research Applications

Cardiovascular Applications

Hypertension and Angina Pectoris
Alprenolol is commonly prescribed for managing hypertension and angina pectoris. It functions by blocking beta-adrenergic receptors, leading to decreased heart rate and blood pressure. A study indicated that this compound effectively reduced mortality rates in patients under 65 years with myocardial infarction, demonstrating a significant reduction from 20% in the placebo group to 9% in the treated group . Additionally, it showed promise in treating angina, with patients tolerating doses up to 400 mg daily without significant adverse effects .

Arrhythmias
this compound has been noted for its efficacy in treating supraventricular arrhythmias, potentially offering advantages over other beta-blockers like propranolol due to its minimal negative inotropic effects . Its ability to impair atrioventricular (AV) node conduction makes it suitable for managing conditions such as atrial fibrillation and ventricular tachycardias .

Neuroprotective Properties

Recent studies have explored this compound's potential in treating neurodegenerative diseases, particularly prion diseases. A notable investigation screened 1,200 FDA-approved drugs for anti-prion activity, identifying this compound as a candidate that reduced the accumulation of abnormal prion proteins in infected mice . This suggests a novel application of this compound beyond cardiovascular health, positioning it as a potential therapeutic agent for neurodegenerative disorders.

Emerging Research and Case Studies

Research continues to unveil new applications for this compound. For instance:

  • A study indicated that this compound could stimulate β-arrestin-mediated transactivation of the epidermal growth factor receptor (EGFR), which may have implications for cardioprotection during heart failure .
  • Another investigation into its effects on blood viscosity suggested that patients with coronary artery disease taking this compound exhibited lower blood viscosity compared to those not on beta-blockers .

Summary Table of Applications

ApplicationDescriptionEvidence/Study Reference
HypertensionReduces blood pressure through beta-receptor blockade
Angina PectorisAlleviates chest pain by improving myocardial oxygen supply
Supraventricular ArrhythmiasEffective in managing irregular heartbeats
Neurodegenerative DiseasesPotential anti-prion activity; reduces abnormal protein accumulation
CardioprotectionStimulates EGFR signaling pathways that may protect cardiac tissue

Comparison with Similar Compounds

Receptor Binding and Molecular Interactions

Alprenolol binds to β2-adrenergic receptors (β2AR) via a conserved pathway shared with propranolol and isoproterenol. Key features include:

  • Binding pathway : Enters through extracellular loops (ECL2/ECL3), forming hydrogen bonds with Tyr316 and hydrophobic interactions with Trp109, Phe193, and Tyr199 .
  • Crystallographic pose matching: In 50% of simulations, this compound adopts a pose identical to the crystal structure (0.8 Å RMSD) .
  • Comparison with ICI 118,551 : Shares similar binding modes but with lower hydrogen bond occupancy at Tyr3087.35 .

Table 1: Binding Characteristics

Compound Binding Pathway Key Residues Involved Crystallographic Match Rate
This compound ECL2/ECL3 → transmembrane helices Tyr316, Trp109, Phe193 50% (6/12 simulations)
Propranolol Same as this compound Similar hydrophobic residues Not reported
ICI 118,551 Similar to this compound Tyr3087.35 (higher H-bond) N/A

Clinical Efficacy in Hypertension

This compound vs. Pindolol (double-blind cross-over trial, n = 22):

  • Blood pressure reduction: this compound (-13/-7 mmHg) vs. pindolol (-23/-13 mmHg) .
  • Normotension rates: 45% (this compound) vs. 64% (pindolol) achieved supine BP <160/100 mmHg.
  • Dosage: this compound (400–533 mg/day) required higher doses than pindolol (20–25 mg/day) for comparable effects .

This compound vs. Propranolol:

  • Antiarrhythmic potency: this compound is 3x more effective than propranolol in vivo against ouabain-induced arrhythmias, despite equipotent α-blockade in vitro .

Selectivity and Intrinsic Activity

β1/β2 Selectivity :

Compound β2-Selectivity Ratio Notes
This compound 2.0 Partial agonist in uterus and atrium
Pindolol 3.0 Higher ISA, broader receptor activation
Oxprenolol 1.4 Moderate ISA

Intrinsic Sympathomimetic Activity (ISA) :

  • This compound, pindolol, and oxprenolol exhibit partial agonist effects in rat atrium and uterus, with variability in intrinsic activity (14–61% for this compound) .

Pharmacokinetics and Metabolism

  • Hepatic metabolism: this compound undergoes extensive glucuronidation, forming 4-hydroxythis compound conjugates .
  • Enantiomer separation: (-)-Alprenolol accounts for >90% of β-blocking activity; chiral HPLC methods resolve enantiomers in 25 minutes .

Table 2: Pharmacokinetic Comparison

Compound Hepatic Extraction Ratio Bioavailability Key Metabolites
This compound High 10–20% 4-hydroxythis compound glucuronide
Propranolol High 25–30% 4-hydroxypropranolol
Metoprolol Moderate 40–50% O-demethylated metabolites

Biological Activity

Alprenolol is a non-selective beta-adrenergic antagonist, primarily used in the management of hypertension and certain types of cardiac conditions. Its mechanism of action involves blocking β1 and β2 adrenergic receptors, leading to various physiological effects. This article delves into the biological activity of this compound, highlighting its pharmacological properties, case studies, and research findings.

  • Chemical Name : 1-[(1-Methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanol hydrochloride
  • Molecular Formula : C15H23NO2·HCl
  • Purity : ≥99% .

This compound primarily acts as a β-adrenoceptor antagonist with a preference for β2 over β1 and β3 receptors. This selectivity influences its pharmacodynamic profile, particularly in cardiovascular applications. The blockade of these receptors leads to decreased heart rate, reduced myocardial contractility, and lowered blood pressure.

β-Arrestin-Mediated Signaling

Recent studies have demonstrated that this compound can induce β-arrestin-mediated transactivation of the epidermal growth factor receptor (EGFR). This process involves:

  • Phosphorylation of β1AR : this compound stimulates phosphorylation at G protein-coupled receptor kinase sites, facilitating β-arrestin recruitment.
  • ERK Activation : The activation of ERK signaling pathways contributes to cellular survival mechanisms .

Clinical Studies

Case Study 1: Impact on Mortality in Myocardial Infarction Patients

A double-blind study involving 480 patients with suspected myocardial infarction assessed the effect of this compound on mortality rates. Key findings included:

  • Dosage : Patients received 5–10 mg intravenously followed by 200 mg orally twice daily.
  • Results : In patients aged ≤65 years, this compound significantly reduced mortality rates (20% in placebo vs. 9% in treated group). However, no significant reduction was observed in patients >65 years old .
Age GroupMortality Rate (Placebo)Mortality Rate (this compound)
≤65 years20%9%
>65 yearsNot significantNot significant

Case Study 2: this compound in Hypertension Management

Another study evaluated this compound's efficacy in managing hypertension alongside diuretics. The combination therapy showed pronounced effects on blood pressure regulation and was well-tolerated among patients .

Pharmacological Effects

This compound exhibits various pharmacological effects due to its receptor interactions:

  • Cardiovascular Effects : Reduction in heart rate and myocardial oxygen demand.
  • Respiratory Effects : Potential bronchoconstriction due to non-selective action on β2 receptors.
  • Psychotropic Effects : As a 5-HT1A receptor antagonist, it may influence mood and anxiety .

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects including:

  • Fatigue
  • Dizziness
  • Bradycardia
  • Bronchospasm (in susceptible individuals)

Monitoring for these effects is essential during treatment.

Q & A

Basic Research Questions

Q. How can researchers determine the binding affinity of alprenolol to β-adrenergic receptors?

  • Methodological Answer : Radioligand binding assays using [³H]-dihydrothis compound (DHA) are standard. Saturation experiments measure specific binding by displacing radioligands with competitive antagonists (e.g., 20 µM misoprenaline for Sp1 sites and 0.1 mM this compound for Sp2 sites). Scatchard analysis distinguishes homogeneous vs. heterogeneous binding sites, with KDK_D values calculated from linear regression of bound/free vs. bound ligand . Flow cytometry with fluorescent this compound probes (e.g., this compound-TAMRA) and competition experiments (using isoproterenol) can validate specificity in live cells .

Q. What experimental models are used to assess this compound’s local anesthetic and antiarrhythmic effects?

  • Methodological Answer : Frog sciatic nerve models quantify local anesthetic potency via action potential suppression (e.g., this compound reduces maximum depolarization rate by 30% at 0.525×10⁻⁶ M) . Antiarrhythmic activity is tested in coronary-ligated dogs, where cumulative doses (3.5 mg/kg racemic this compound) suppress ventricular arrhythmias without altering hemodynamics. Isolated rabbit atria measure action potential duration and contraction frequency to differentiate β-blockade from direct myocardial effects .

Q. How is this compound’s stereospecificity evaluated in receptor binding studies?

  • Methodological Answer : Competitive binding assays compare (-)- and (+)-alprenolol enantiomers. For β-adrenergic receptors, (-)-alprenolol shows 100-fold higher affinity (e.g., KDK_D = 0.54 nM vs. 94 nM for a secondary site in BC3H1 cells). Stereospecificity is confirmed using agonists (isoproterenol, epinephrine) and antagonists (propranolol) with known enantiomeric potency hierarchies .

Advanced Research Questions

Q. How can biphasic binding kinetics of this compound to heterogeneous β-adrenoceptor subtypes be resolved?

  • Methodological Answer : Biphasic curves in saturation assays (e.g., Sp1 and Sp2 sites in BC3H1 cells) require sequential displacement with subtype-selective antagonists. Schild analysis using atypical β-adrenoceptor agonists (e.g., SR58611A) and antagonists (this compound, propranolol) calculates pA₂ values to distinguish receptor subtypes (e.g., pA₂ = 6.44 in guinea-pig ileum vs. 8.7–9.1 in atrial/tracheal models) . Molecular dynamics simulations (e.g., 1,536-well trajectories) model binding pathways, identifying metastable states and dehydration barriers during ligand entry .

Q. What computational approaches elucidate this compound’s binding pathway to β₂-adrenergic receptors (β2AR)?

  • Methodological Answer : High-throughput molecular dynamics simulations track this compound’s movement from extracellular vestibule to binding pocket. Pose analysis (RMSD alignment) and free-energy calculations reveal dehydration as a kinetic bottleneck (>15 water molecules displaced during vestibule entry). Metastable states (e.g., pose 4′) are validated via repeated simulations with random initial velocities .

Q. How can researchers address variability in this compound’s intestinal permeability data across studies?

  • Methodological Answer : Standardize Caco-2 cell assays by pooling data from multiple labs (n=117 compounds) and applying quantitative structure-permeability relationship (QSPR) models. For this compound, logPapp ranges from −3.9 to −5.8; normalization using passive diffusion coefficients and exclusion of active transport outliers improves reproducibility .

Q. What methodologies identify this compound’s interaction with atypical β-adrenoceptors in motility studies?

  • Methodological Answer : Rat colon motility assays pair this compound with PEAT compounds (e.g., SR58375A). Competitive antagonism (pA₂ = 7.0–7.6) and nonlinear Schild plots (dual receptor subtypes) differentiate atypical β-adrenoceptors from classical β₁/β₂ subtypes. Confocal microscopy with fluorescent probes (e.g., ICID7114) visualizes receptor colocalization .

Properties

IUPAC Name

1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol
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InChI

InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3
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InChI Key

PAZJSJFMUHDSTF-UHFFFAOYSA-N
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Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O
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Molecular Formula

C15H23NO2
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DSSTOX Substance ID

DTXSID0045127
Record name Alprenolol
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Molecular Weight

249.35 g/mol
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Physical Description

Solid
Record name Alprenolol
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Solubility

1.88e-01 g/L
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Mechanism of Action

Alprenolol non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. Also, with a more minor effect, by binding beta-2 receptors in the juxtaglomerular apparatus, alprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.
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CAS No.

13655-52-2
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Melting Point

107-109 °C, 107 - 109 °C
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Retrosynthesis Analysis

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